molecular formula C13H14N4 B13357239 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13357239
M. Wt: 226.28 g/mol
InChI Key: RHSPXZZPYCAGHO-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a chemical compound with a molecular formula of C13H15N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various acids or bases to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,9H2,1-2H3

InChI Key

RHSPXZZPYCAGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)C#N

Origin of Product

United States

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